Indecainide
Overview
Description
Indecainide is a rarely used antidysrhythmic . It has local anesthetic activity and belongs to the membrane stabilizing (Class 1) group of antiarrhythmic agents . It has electrophysiologic effects characteristic of the IC class of antiarrhythmics .
Molecular Structure Analysis
Indecainide is a small molecule . Its chemical formula is C20H24N2O . The average molecular weight is 308.4174 .
Physical And Chemical Properties Analysis
Indecainide is a small molecule with a chemical formula of C20H24N2O . The average molecular weight is 308.4174 .
Scientific Research Applications
Electrophysiological Effects
Indecainide, a class 1c antiarrhythmic drug, demonstrates various electrophysiological effects on cardiac tissues. It affects the sinoatrial (SA) node and atrioventricular (AV) node in rabbits, suggesting its potential in managing arrhythmias. Indecainide antagonizes tachycardia induced by increasing extracellular calcium concentration and prolongs AV conduction time, indicating its influence on cardiac conduction pathways (Dennis & Williams, 1986).
Cardiovascular Pharmacology
Indecainide exhibits potent antiarrhythmic effects in animals, showing promise in converting arrhythmias to sinus rhythm. Its impact on hemodynamics, such as prolonging PR and QRS intervals, is noted in dogs. This suggests its potential application in treating human arrhythmias with minimal side effects (Holland et al., 1989).
Metabolism and Biotransformation
Research on the metabolism of indecainide in rats, dogs, and monkeys reveals its primary excretion as the unchanged compound, with the presence of various metabolites. These studies provide insights into its pharmacokinetics, crucial for understanding its therapeutic use (Lindstrom et al., 1984).
Electrophysiological Studies in Cardiac Tissues
Intracellular electrophysiological properties of indecainide have been studied in isolated canine myocardial preparations. It affects phase 0 rate of rise, conduction velocity, and action potential duration, providing a comprehensive understanding of its mechanisms as an antiarrhythmic agent (Steinberg & Wiest, 1984).
Chronic Toxicity and Oncogenicity Studies
Chronic toxicity and oncogenicity studies conducted on rats and mice indicate that indecainide is not carcinogenic at specific concentrations over two years. This information is pivotal for evaluating its long-term safety in therapeutic applications (Sandusky et al., 1987).
Pharmacokinetic Studies
Pharmacokinetic studies of indecainide in various animals, including mice, rats, dogs, and monkeys, shed light on its absorption, distribution, and elimination patterns. Such studies are critical for optimizing dosing regimens in clinical settings (Lindstrom & Whitaker, 1984).
Safety And Hazards
When given orally to either young adult rats or mice, the LD50 of Indecainide was 100 mg/kg . Symptoms of overdose include nausea and vomiting, convulsions, hypotension, bradycardia, syncope, extreme widening of the QRS complex, widening of the QT interval, widening of the PR interval, ventricular tachycardia, AV nodal block, asystole, bundle branch block, cardiac failure, and cardiac arrest .
Future Directions
Indecainide is a rarely used antidysrhythmic . It was developed and marketed by Lilly, but it has now been discontinued . Future therapeutic trends will depend on the results of large multicenter clinical secondary prevention trials . New antiarrhythmic drugs with original electrophysiologic profiles and minimal adverse effects must prove their ability not only to suppress arrhythmias but also to reduce .
properties
IUPAC Name |
9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEWGESNIULAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73681-12-6 (hydrochloride) | |
Record name | Indecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2057819 | |
Record name | Indecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.96e-04 g/L | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Indecainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Indecainide | |
CAS RN |
74517-78-5 | |
Record name | 9-[3-[(1-Methylethyl)amino]propyl]-9H-fluorene-9-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74517-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDECAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AZF20DM1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94-95 °C, 94 - 95 °C | |
Record name | Indecainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indecainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014338 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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